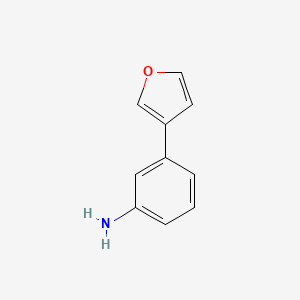
2,3,4-trichloro-5-iodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichloro-5-iodothiophene is a halogenated thiophene derivative with the molecular formula
C4Cl3IS
. This compound is notable for its unique combination of chlorine and iodine atoms attached to a thiophene ring, which imparts distinct chemical properties and reactivity. It is used in various fields of scientific research and industrial applications due to its versatile chemical behavior.Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trichloro-5-iodothiophene typically involves the halogenation of thiophene derivatives. One common method includes the chlorination of 2,3,4-trichlorothiophene followed by iodination. The reaction conditions often require the use of strong halogenating agents such as chlorine gas and iodine in the presence of catalysts or under specific temperature conditions to ensure selective substitution at the desired positions on the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for the efficient production of this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of sulfoxides or sulfones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced by a carbon-carbon bond formation with the help of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, hydrogen peroxide; often performed in aqueous or organic solvents under controlled temperatures.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Substitution Products: Azides, nitriles, and amines.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
2,3,4-Trichloro-5-iodothiophene is utilized in various scientific research fields due to its reactivity and structural properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds and in the development of new materials.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial, antifungal, and anticancer properties.
Industry: It is employed in the production of specialty chemicals, dyes, and polymers due to its ability to undergo diverse chemical transformations.
Mechanism of Action
The mechanism by which 2,3,4-trichloro-5-iodothiophene exerts its effects depends on the specific chemical reactions it undergoes. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s ability to form strong interactions with biological molecules, contributing to its biological activity.
Comparison with Similar Compounds
2,3,4-Trichlorothiophene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-Iodothiophene: Contains only an iodine atom, offering different reactivity and applications compared to the trichloro-iodo derivative.
3,4-Dichloro-5-iodothiophene: Similar structure but with fewer chlorine atoms, affecting its chemical properties and reactivity.
Uniqueness: 2,3,4-Trichloro-5-iodothiophene’s unique combination of three chlorine atoms and one iodine atom on the thiophene ring provides a distinct reactivity profile, making it a valuable compound in synthetic chemistry and various research applications. Its ability to undergo multiple types of chemical reactions and form diverse products highlights its versatility compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
56156-79-7 |
|---|---|
Molecular Formula |
C4Cl3IS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2,3,4-trichloro-5-iodothiophene |
InChI |
InChI=1S/C4Cl3IS/c5-1-2(6)4(8)9-3(1)7 |
InChI Key |
AUNILJJPQWWXOE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1Cl)I)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



